N'-Desmethyl Amonafide

Topoisomerase II Inhibition Drug Metabolism Structure-Activity Relationship (SAR)

N'-Desmethyl Amonafide (CAS 114991-16-1) is the primary N-demethylated metabolite of the investigational anticancer agent Amonafide, a naphthalimide-class DNA intercalator and topoisomerase II (Topo II) inhibitor. This compound is characterized by the absence of a methyl group on the secondary amine side chain, distinguishing it from its parent compound.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 114991-16-1
Cat. No. B565193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Desmethyl Amonafide
CAS114991-16-1
Synonyms5-Amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione; 
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
InChIInChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3
InChIKeyJFLYCGLQHZUVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Desmethyl Amonafide (CAS 114991-16-1): Procurement-Grade Naphthalimide Metabolite for Topoisomerase II and Drug Metabolism Research


N'-Desmethyl Amonafide (CAS 114991-16-1) is the primary N-demethylated metabolite of the investigational anticancer agent Amonafide, a naphthalimide-class DNA intercalator and topoisomerase II (Topo II) inhibitor [1]. This compound is characterized by the absence of a methyl group on the secondary amine side chain, distinguishing it from its parent compound . As a key metabolite, N'-Desmethyl Amonafide is an essential analytical reference standard for pharmacokinetic (PK) and drug metabolism studies, as well as for investigating structure-activity relationships (SAR) within this class of Topo II catalytic inhibitors [2].

Analytical reference for N-demethylation quantification in PK studies
Supports Topo II SAR investigations as a distinct metabolite probe
Metabolite standard for non-acetylated pathway profiling (NAT2-independent)

Why N'-Desmethyl Amonafide Cannot Be Substituted by Other Amonafide Metabolites in Metabolic and Pharmacological Studies


Amonafide is metabolized into a complex mixture of distinct chemical entities, including N-acetyl amonafide (NAA), N'-oxide amonafide, and N'-desmethyl amonafide, each with unique pharmacological and toxicological profiles [1]. Substituting one metabolite for another, or using the parent compound as a proxy, introduces significant experimental error and leads to misinterpretation of data. For instance, while the N-acetyl metabolite is highly active, the N'-oxide is completely inactive, and the N'-desmethyl metabolite exhibits a specific, intermediate level of Topo II inhibition [2][3]. Therefore, for any study requiring precise quantification of this specific metabolic pathway or investigation of its distinct biological effects, only authentic N'-Desmethyl Amonafide is fit for purpose. This compound is uniquely identified by CAS 114991-16-1 and is not interchangeable with Amonafide (CAS 69408-81-7) or its other metabolites (e.g., N-Acetyl Amonafide, CAS 69409-02-5) [1][2].

N-Acetyl Amonafide Pharmacogenetic toxicity profile linked to NAT2 polymorphism; pathway response may differ significantly.
N-Oxide Amonafide Reported inactive at tested concentrations; does not represent active metabolite contribution.
Parent Amonafide Ionization and chromatographic behavior differ; limits accurate metabolite quantification without authentic standard.

Quantitative Differentiation of N'-Desmethyl Amonafide: A Comparative Evidence Guide for Scientific Selection


N'-Desmethyl Amonafide Retains Measurable Topoisomerase II Inhibitory Activity, Unlike Inactive N-Oxide Metabolites

In a study characterizing the metabolites of the closely related analog Azonafide, the mono-N'-desmethyl metabolite (analogous to N'-Desmethyl Amonafide) was found to retain Topo II inhibitory activity. This is in stark contrast to the N-oxide metabolite, which showed no inhibition at concentrations up to 0.5 μg/mL [1]. This demonstrates that N-demethylation produces a distinct pharmacological entity, not an inactive byproduct, making it a critical analyte for understanding the net pharmacodynamic effect.

Topo II Inhibition
Class-level inference
Activity retained vs. completely inactive
Supports differentiation of active from inactive metabolites
Exact IC50 not available; inferred from Azonafide analog
Topoisomerase II Inhibition Drug Metabolism Structure-Activity Relationship (SAR)

N'-Desmethyl Amonafide Represents a Non-Acetylated Pathway, Circumventing the Polymorphic NAT2-Mediated Toxicity Associated with N-Acetyl Amonafide

The parent drug Amonafide is metabolized by the highly polymorphic enzyme N-acetyltransferase 2 (NAT2) to form N-acetyl amonafide (NAA). This is clinically significant because the toxicity of Amonafide is directly correlated with the patient's NAT2 acetylator phenotype, with rapid acetylators experiencing higher systemic exposure to the toxic NAA metabolite [1][2]. N'-Desmethyl Amonafide is formed via a separate, non-acetylated pathway, thus representing a distinct metabolic branch that is independent of NAT2 pharmacogenomics.

Metabolic Pathway
Class-level inference
N-demethylation pathway
Independent of NAT2 pharmacogenomic variability
Contrasts with N-acetyl pathway linked to variable toxicity
Pharmacogenomics Drug Metabolism Toxicology

Procurement of N'-Desmethyl Amonafide Enables Direct Quantification of Parent Drug Metabolism and Dealkylation Clearance

Amonafide is cleared from human plasma with a terminal half-life of approximately 3.5 hours, with a significant portion of the administered dose undergoing extensive metabolism, including N-demethylation [1]. To accurately quantify the contribution of the N-demethylation pathway to overall drug clearance, an authenticated reference standard of N'-Desmethyl Amonafide is required. Using the parent drug as a surrogate for this metabolite in analytical methods (e.g., LC-MS/MS) leads to inaccurate quantification due to differences in ionization efficiency and chromatographic behavior.

Quantification Requirement
Supporting evidence
Authentic standard needed for LC-MS/MS
Enables accurate metabolite quantification in biological matrices
Parent drug inadequate due to differing ionization efficiency
Pharmacokinetics Bioanalysis ADME

Primary Application Scenarios for N'-Desmethyl Amonafide in Pharmaceutical and Biomedical Research


In Vitro Metabolism Studies: Differentiating Active from Inactive Pathways

Utilize N'-Desmethyl Amonafide as a primary reference standard in hepatocyte or microsomal incubation studies to quantify the rate of N-demethylation. This allows researchers to differentiate this pathway from other routes like N-acetylation or N-oxidation, providing a complete metabolic profile. This is critical for understanding which metabolites contribute to the overall pharmacological or toxicological effect, as evidenced by the retention of Topo II inhibition in N'-desmethyl metabolites but not in N-oxides [1].

Structure-Activity Relationship (SAR) Analysis of Topoisomerase II Inhibitors

Employ N'-Desmethyl Amonafide as a key comparator in SAR studies to evaluate the impact of N-demethylation on Topo II inhibitory potency and DNA intercalation. By comparing its activity to that of the parent Amonafide and the N-acetyl metabolite, researchers can delineate the structural features responsible for potency, ATP-independence, and resistance to P-glycoprotein-mediated efflux [2][3].

Pharmacogenomics: Modeling the Impact of Non-NAT2 Metabolism

Incorporate N'-Desmethyl Amonafide as a standard to measure the N-demethylation pathway, which is independent of the highly variable NAT2 enzyme. This enables the construction of more accurate pharmacokinetic models that account for all major clearance routes, helping to explain inter-individual variability in drug exposure and toxicity beyond the well-characterized N-acetylation polymorphism [4].

Application
Selection Property
Validation Focus
In vitro metabolism profiling
Metabolite-specific reference
N-demethylation rate quantification
Topo II SAR studies
N-demethylation impact
Inhibition potency comparison
Pharmacogenomic modeling
NAT2-independent pathway
Non-acetylated clearance modeling

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